molecular formula C20H12ClFN2O3S2 B11507040 3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B11507040
M. Wt: 446.9 g/mol
InChI Key: FZDZVXDSEUWJEK-SXGWCWSVSA-N
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Description

3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrrolidine ring, and various substituents such as a chlorobenzylidene and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:

    Formation of Thiazolidinone Ring: The synthesis begins with the reaction of a suitable thioamide with an α-halo ketone to form the thiazolidinone ring. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of Chlorobenzylidene Group: The next step involves the condensation of the thiazolidinone intermediate with 4-chlorobenzaldehyde. This reaction is usually catalyzed by an acid such as p-toluenesulfonic acid or hydrochloric acid.

    Formation of Pyrrolidine Ring: The final step involves the cyclization of the intermediate with a suitable amine, such as 4-fluoroaniline, to form the pyrrolidine ring. This reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines, depending on the reducing agent and conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. These reactions are typically carried out in solvents such as dichloromethane or acetonitrile.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. These reactions are typically carried out in solvents such as ethanol or tetrahydrofuran.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can yield thioethers.

Scientific Research Applications

3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and infectious diseases. Its unique structure allows it to interact with specific molecular targets, making it a valuable lead compound for drug development.

    Biological Research: The compound can be used as a tool to study various biological processes, such as enzyme inhibition, receptor binding, and signal transduction. Its ability to modulate specific pathways makes it a useful probe for understanding the underlying mechanisms of disease.

    Industrial Applications: The compound can be used as a precursor for the synthesis of other valuable chemicals, such as agrochemicals, dyes, and polymers. Its versatility and reactivity make it a valuable building block for various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in disease progression, thereby reducing the severity of the disease. Additionally, the compound may interact with specific receptors on the surface of cells, leading to changes in cell signaling and function.

Comparison with Similar Compounds

3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    Thiazolidinediones: These compounds share the thiazolidinone ring structure and have similar biological activities. the presence of different substituents can lead to variations in their potency and selectivity.

    Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure and have similar chemical reactivity. the presence of different substituents can lead to variations in their chemical and biological properties.

    Benzylidene Derivatives: These compounds share the benzylidene group and have similar chemical reactivity. the presence of different substituents can lead to variations in their chemical and biological properties.

The uniqueness of this compound lies in its combination of structural features, which allows it to interact with specific molecular targets and exhibit unique biological activities.

Properties

Molecular Formula

C20H12ClFN2O3S2

Molecular Weight

446.9 g/mol

IUPAC Name

3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C20H12ClFN2O3S2/c21-12-3-1-11(2-4-12)9-16-19(27)24(20(28)29-16)15-10-17(25)23(18(15)26)14-7-5-13(22)6-8-14/h1-9,15H,10H2/b16-9-

InChI Key

FZDZVXDSEUWJEK-SXGWCWSVSA-N

Isomeric SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)N3C(=O)/C(=C/C4=CC=C(C=C4)Cl)/SC3=S

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)N3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=S

Origin of Product

United States

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